8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene
Description
This compound is a boron-containing heterocyclic system with a tricyclic core structure (tricyclo[7.3.0.0³,⁷]dodeca-4,6,8,10-tetraene) featuring a 1-aza-3-azonia-2-boranuidate backbone. Key structural attributes include:
- Substituents: A central phenyl ring substituted with two pyridin-2-ylmethoxy groups at positions 3 and 4, along with four methyl groups at positions 4, 6, 10, and 12.
- Stereoelectronic effects: The fused bicyclic system and nitrogen/boron heteroatoms create a rigid, planar geometry, which may impact binding interactions in catalytic or biological contexts.
Properties
IUPAC Name |
8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31BF2N4O2/c1-20-15-22(3)37-30(20)29(31-21(2)16-23(4)38(31)32(37,33)34)24-11-12-27(39-18-25-9-5-7-13-35-25)28(17-24)40-19-26-10-6-8-14-36-26/h5-17,22,38H,18-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWZUAYOIIBSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([NH+]2C(=CC(=C2C(=C3N1C(C=C3C)C)C4=CC(=C(C=C4)OCC5=CC=CC=N5)OCC6=CC=CC=N6)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31BF2N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2156642-70-3 | |
| Record name | BIP | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[73003,7]dodeca-4,6,8,10-tetraene involves multiple steps, starting with the preparation of the pyridin-2-ylmethoxy phenyl precursor This precursor is then reacted with difluoro compounds under specific conditions to introduce the difluoro groups
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-ylmethoxy groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols and electrophiles like alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-[3,4-bis(pyridin-2-ylmethoxy)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Tricyclic Boron-Nitrogen Cores
The compound 5,11-diethynyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene (CAS: 1098053-27-0) shares the same tricyclic framework but differs in substituents:
- Key differences : Ethynyl groups at positions 5 and 11 vs. pyridin-2-ylmethoxy-phenyl groups in the target compound.
| Property | Target Compound | Analog (CAS: 1098053-27-0) |
|---|---|---|
| Molecular Formula | Not provided | C₂₃H₁₉BF₂N₂ |
| Molecular Weight | Not provided | 372.2 g/mol |
| Substituents | 3,4-bis(pyridin-2-ylmethoxy)phenyl | 5,11-diethynyl, 8-phenyl |
| Core Modification | 1-aza-3-azonia-2-boranuidate | 3-aza-1-azonia-2-boranuidate |
Spirocyclic and Polyheterocyclic Systems
- Example : 2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-7,9-diphenyl-4-(pyridin-2-yl)-1-thia-4,8-diazaspiro[4,5]decan-3-one ():
- Structural contrast : A spiro[4,5]decane core with thia-aza linkages vs. the fused tricyclic boron-nitrogen system.
- Functional groups : Nitro and chloro substituents in this analog confer strong electron-withdrawing effects, contrasting with the electron-rich pyridinylmethoxy groups in the target compound.
- Synthesis : Both compounds likely involve condensation reactions (e.g., glacial acetic acid/sodium acetate-mediated steps), but the target compound’s boron incorporation requires specialized reagents .
Spectral and Analytical Comparisons
- IR/NMR trends: The target compound’s BF₂ moiety would show distinct IR peaks near 1350–1450 cm⁻¹ (B-F stretching), absent in non-boron analogs. Pyridinylmethoxy groups would exhibit aromatic C-H stretching (~3000 cm⁻¹) and C-O-C bending (~1250 cm⁻¹), similar to benzylidene derivatives in .
- Mass spectrometry : Boron-containing compounds often exhibit unique isotopic patterns (e.g., ¹⁰B/¹¹B splits), aiding differentiation from nitrogen/oxygen analogs .
Reactivity and Stability
- Boron-nitrogen cores : The BF₂ group in the target compound likely enhances hydrolytic stability compared to azonia systems without boron (e.g., ’s spirocyclic amides). However, prolonged exposure to moisture may still degrade the boranuida moiety.
- Substituent effects: The pyridinylmethoxy groups may act as Lewis bases, enabling coordination to metals or protons, a property less pronounced in purely hydrocarbon-substituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
